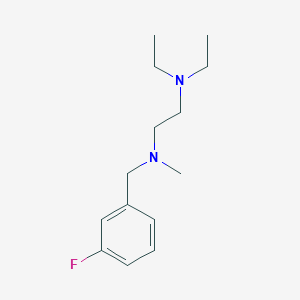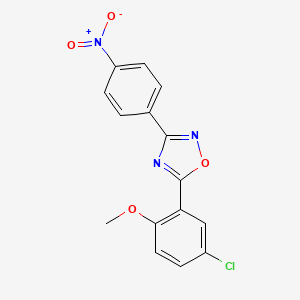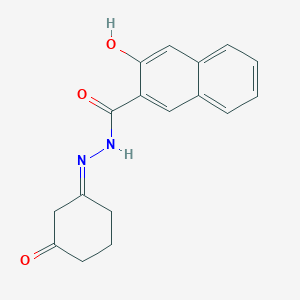![molecular formula C13H10O6 B5856281 2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
2-[(4-carboxyphenoxy)methyl]-3-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-carboxyphenoxy)methyl]-3-furoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly abbreviated as CMPF and is a derivative of furoic acid. CMPF is a white crystalline powder that is soluble in water and has a molecular weight of 254.22 g/mol.
Mechanism of Action
The mechanism of action of CMPF is not fully understood, but it is believed to act through multiple pathways. CMPF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. CMPF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CMPF has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. CMPF has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, CMPF has been shown to have an effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.
Advantages and Limitations for Lab Experiments
CMPF has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, CMPF has some limitations for laboratory experiments. It has low solubility in organic solvents, which can limit its use in some experiments. In addition, CMPF has limited stability in aqueous solutions, which can affect its activity over time.
Future Directions
There are several future directions for the study of CMPF. One direction is to further investigate the mechanism of action of CMPF and its effects on various signaling pathways. Another direction is to study the potential applications of CMPF in the treatment of various diseases such as cancer and cardiovascular diseases. In addition, further studies are needed to explore the potential use of CMPF in agriculture and environmental science, particularly in the area of wastewater treatment.
Conclusion
In conclusion, CMPF is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized by the reaction of 4-carboxyphenol with formaldehyde and furfural in the presence of a catalyst. CMPF has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to have plant growth-promoting properties and can be used to enhance crop yields. Further studies are needed to explore the full potential of CMPF in various fields and to fully understand its mechanism of action.
Synthesis Methods
CMPF can be synthesized by the reaction of 4-carboxyphenol with formaldehyde and furfural in the presence of a catalyst. The reaction takes place under acidic conditions and produces CMPF as the final product. The yield of CMPF can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
CMPF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CMPF has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as diabetes, cancer, and cardiovascular diseases. In agriculture, CMPF has been shown to have plant growth-promoting properties, which can be used to enhance crop yields. In environmental science, CMPF has been studied for its potential use in wastewater treatment due to its ability to remove heavy metals from water.
properties
IUPAC Name |
2-[(4-carboxyphenoxy)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-9(4-2-8)19-7-11-10(13(16)17)5-6-18-11/h1-6H,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFUBIIWYZUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Carboxyphenoxy)methyl]furan-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)


![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)





